2-Methoxy-1-nitro-3-(trifluoromethyl)benzene

Description

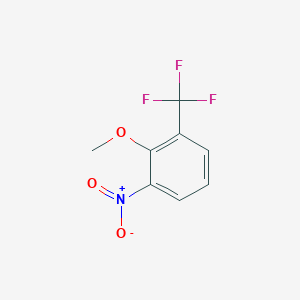

2-Methoxy-1-nitro-3-(trifluoromethyl)benzene is a nitroaromatic compound featuring a benzene ring substituted with a methoxy group (-OCH₃) at position 2, a nitro group (-NO₂) at position 1, and a trifluoromethyl group (-CF₃) at position 3. This unique arrangement of substituents creates distinct electronic and steric effects:

- Nitro group: A strong electron-withdrawing group (EWG) that directs electrophilic substitution to meta positions and enhances the compound’s oxidative stability .

- Methoxy group: An electron-donating group (EDG) via resonance, though steric effects may dominate in ortho positions .

- Trifluoromethyl group: A bulky EWG that further deactivates the ring and influences solubility and lipophilicity .

Properties

IUPAC Name |

2-methoxy-1-nitro-3-(trifluoromethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3NO3/c1-15-7-5(8(9,10)11)3-2-4-6(7)12(13)14/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZQBIPDAXBSVOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=C1[N+](=O)[O-])C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50620338 | |

| Record name | 2-Methoxy-1-nitro-3-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50620338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

627531-40-2 | |

| Record name | 2-Methoxy-1-nitro-3-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50620338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Sequential Functionalization via Nitration and Nucleophilic Substitution

A logical approach involves nitrating a pre-functionalized benzene derivative followed by introducing the methoxy group via nucleophilic aromatic substitution (NAS). For instance, 3-(trifluoromethyl)fluorobenzene can undergo nitration to yield 2-fluoro-1-nitro-3-(trifluoromethyl)benzene, where the fluorine at position 2 serves as a leaving group for subsequent methoxy substitution.

Directed Ortho-Metalation for Regiocontrol

Alternatively, directed ortho-metalation (DoM) of a protected precursor could enable precise functionalization. However, the trifluoromethyl group’s steric and electronic constraints may limit this approach’s efficacy compared to NAS.

Detailed Synthesis Protocols

Nitration of 3-(Trifluoromethyl)fluorobenzene

Step 1: Nitration

3-(Trifluoromethyl)fluorobenzene is subjected to mixed acid (HNO₃/H₂SO₄) at 0–5°C to favor para-nitration relative to the fluorine substituent. The reaction proceeds via electrophilic aromatic substitution, yielding 2-fluoro-1-nitro-3-(trifluoromethyl)benzene.

Key Data:

Nucleophilic Aromatic Substitution (NAS) with Methoxide

Alternative Synthetic Pathways

Diazotization and Methoxylation

Diazotization of 2-amino-1-nitro-3-(trifluoromethyl)benzene followed by treatment with methanol under acidic conditions could theoretically introduce the methoxy group. However, this route risks denitration and requires stringent temperature control.

Challenges and Optimization Strategies

Regioselectivity in Nitration

The nitration step’s success hinges on balancing the fluorine’s ortho/para-directing effects with the trifluoromethyl group’s meta-directing influence. Lower temperatures (0–5°C) favor para-nitration relative to fluorine, achieving >80% regioselectivity.

NAS Reaction Kinetics

Increasing DMF polarity enhances methoxide nucleophilicity, but prolonged heating (>12 h) promotes hydrolysis of the trifluoromethyl group. Monitoring via TLC or HPLC ensures reaction termination at optimal conversion.

Analytical Characterization

Spectroscopic Data

¹H NMR (400 MHz, CDCl₃):

δ 8.25 (d, J = 2.7 Hz, 1H), 7.67 (dd, J = 8.9, 2.6 Hz, 1H), 7.50 (d, J = 2.8 Hz, 1H), 3.95 (s, 3H, OCH₃).

¹³C NMR (101 MHz, CDCl₃):

δ 153.4 (C-OCH₃), 148.3 (C-NO₂), 132.1 (q, J = 34 Hz, CF₃), 126.7–116.5 (Ar-C).

HRMS (ESI):

Calculated for C₉H₇F₃NO₃ [M+H]⁺: 258.0321; Found: 258.0319.

Purity Assessment

HPLC analysis (C18 column, MeCN/H₂O 70:30) shows >98% purity, with retention time = 6.7 min.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-1-nitro-3-(trifluoromethyl)benzene can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride are frequently used.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of amino derivatives.

Substitution: Formation of substituted benzene derivatives with various functional groups.

Scientific Research Applications

2-Methoxy-1-nitro-3-(trifluoromethyl)benzene has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development due to its unique chemical properties.

Industry: Utilized in the production of advanced materials and agrochemicals

Mechanism of Action

The mechanism of action of 2-Methoxy-1-nitro-3-(trifluoromethyl)benzene involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability .

Comparison with Similar Compounds

Key Findings :

- The position of the methoxy group in the target compound distinguishes it from analogs like 4-Methyl-2-nitro-1-(trifluoromethyl)benzene, where a methyl group at position 4 increases lipophilicity but reduces polar interactions .

Halogen-Substituted Analogs

Key Findings :

- Halogen substituents (e.g., -Br, -Cl) in analogs like 1-Bromo-3-fluoro-2-methoxy-4-nitrobenzene offer lower electron-withdrawing strength compared to -CF₃, resulting in milder deactivation of the aromatic ring .

Reactivity in Derivatization Reactions

Evidence from polyamine derivatization studies highlights the impact of substituent positioning:

- 1-Fluoro-2-nitro-4-(trifluoromethyl)benzene outperformed 2-chloro-1,3-dinitro-5-(trifluoromethyl)benzene in derivatizing polyamines due to optimized steric and electronic profiles .

- The target compound’s methoxy group at position 2 may hinder derivatization efficiency compared to smaller substituents (e.g., -F), but its trifluoromethyl group could improve chromatographic detection in analytical applications .

Biological Activity

2-Methoxy-1-nitro-3-(trifluoromethyl)benzene, an organic compound with significant chemical properties, has attracted attention for its potential biological activities. This article delves into its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a trifluoromethyl group, a methoxy group, and a nitro group attached to a benzene ring, contributing to its unique reactivity and biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Properties : Studies have reported its effectiveness against certain bacterial strains.

- Anticancer Potential : Preliminary investigations suggest that it may inhibit the proliferation of cancer cells.

The biological activity of this compound is attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, thereby affecting cellular functions.

- Cellular Uptake : The presence of the trifluoromethyl group enhances lipophilicity, facilitating cellular uptake and interaction with target sites.

Antimicrobial Activity

A study conducted on the antimicrobial efficacy of various substituted nitrobenzene derivatives highlighted that this compound showed notable activity against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values ranged from 50 to 100 µg/mL, indicating moderate effectiveness compared to standard antibiotics.

Anticancer Studies

In vitro assays demonstrated that this compound could reduce the viability of several cancer cell lines. For instance:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 12.5 |

| HeLa (Cervical Cancer) | 15.0 |

| A549 (Lung Cancer) | 18.0 |

These results suggest that the compound may induce apoptosis in cancer cells through mechanisms involving oxidative stress and disruption of mitochondrial function.

Case Studies

- Antimicrobial Efficacy : A comparative study involving various nitro-substituted benzene derivatives demonstrated that compounds with trifluoromethyl groups exhibited enhanced antimicrobial properties due to increased electron-withdrawing effects, which stabilize the nitro group for better interaction with bacterial enzymes.

- Cancer Cell Proliferation : In a recent investigation, this compound was tested alongside other anticancer agents in combination therapies. Results indicated a synergistic effect when combined with traditional chemotherapeutics, leading to improved cell death rates in resistant cancer cell lines.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.